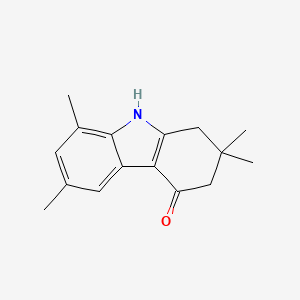

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, or TMTHC, is a synthetic organic compound that has been studied for its potential applications in various scientific fields. It belongs to the class of heterocyclic compounds, which are molecules with a ring structure containing at least two different elements. TMTHC is a colorless, crystalline solid with a melting point of 146-148°C.

Applications De Recherche Scientifique

Photocatalytic Transformations

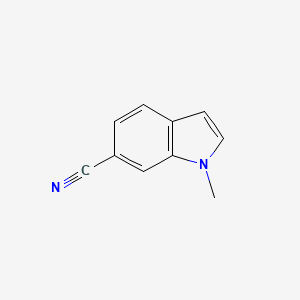

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives have been highlighted for their roles in photocatalytic transformations. For instance, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is a known organophotocatalyst featuring a carbazolyl electron donor and a dicyanobenzene electron acceptor. Its excellent redox window and chemical stability make it a potent candidate for various organic reactions, emphasizing its importance in the domain of photocatalysis (Shang et al., 2019).

Spectrometric Determination and Theoretical Calculations

The dissociation constant of 1,2,3,9-tetrahydro-4H-carbazol-4-one, a closely related compound, has been determined through ultraviolet absorption spectrometry. The research indicates its interaction with polar solvents and provides insights into the compound's behavior in different solvent conditions, highlighting its relevance in chemical analysis and theoretical calculations (Zhang et al., 2009).

Synthesis Techniques and Applications

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and its derivatives have been the focal point of numerous studies aimed at synthesizing novel compounds and exploring their potential applications. Some noteworthy research includes:

- Exploration of synthesis techniques using nitration, hydrogenation, and cyclization, contributing to the development of new compounds with potential applications in various fields (Qing, 2009).

- Novel green synthetic technology development, highlighting a commitment to eco-friendly chemical processes and sustainability (Wei-min, 2012).

- Investigation of photo-induced electron transfer interactions, contributing to the understanding of compound behavior under different chemical interactions (Ghosh et al., 2013).

Anticancer Activity

Some studies have delved into the potential anticancer properties of derivatives of 2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one. For example, the synthesis and evaluation of these derivatives' anticancer activity through MTT assays suggest potential therapeutic applications in combating cancer cell proliferation (Chaudhary & Chaudhary, 2016).

Propriétés

IUPAC Name |

2,2,6,8-tetramethyl-3,9-dihydro-1H-carbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-9-5-10(2)15-11(6-9)14-12(17-15)7-16(3,4)8-13(14)18/h5-6,17H,7-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFDIDPZODOUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)CC(CC3=O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,8-Tetramethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)

![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)

![3-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B1339347.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)